molecular formula C10H9F3O4 B1528496 Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate CAS No. 1480321-04-7

Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate

Cat. No.: B1528496
CAS No.: 1480321-04-7
M. Wt: 250.17 g/mol
InChI Key: YELXZYSOIPRHPE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Predicted ¹H and ¹³C NMR signals (based on SMILES: O=C(OC)C(O)C1=CC=CC(OC(F)(F)F)=C1):

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45–7.25 (m, 4H, aromatic protons)
  • δ 5.20 (s, 1H, -OH)
  • δ 4.95 (s, 1H, methine -CH-)
  • δ 3.75 (s, 3H, methyl ester -OCH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 172.1 (C=O)
  • δ 130.5–121.8 (aromatic carbons)
  • δ 120.5 (q, J = 320 Hz, -OCF₃)
  • δ 72.3 (C-OH)
  • δ 52.1 (-OCH₃)

Infrared (IR) Spectroscopy

Key absorption bands:

  • 1740 cm⁻¹: Ester carbonyl (C=O) stretch
  • 3400 cm⁻¹: Hydroxyl (-OH) stretch
  • 1280–1120 cm⁻¹: C-F stretches (trifluoromethoxy group)
  • 1240 cm⁻¹: C-O-C asymmetric stretch (ester)

Mass Spectrometry (MS)

  • ESI-MS (m/z): [M+H]⁺ = 251.17
  • Major fragments:
    • 233.04 (loss of H₂O)
    • 185.12 (cleavage of -OCF₃)
    • 139.05 (phenyl-acetate ion)

X-ray Diffraction Analysis and Electron Density Mapping

X-ray data for this specific compound is not reported in the available literature. However, studies on structurally similar compounds reveal:

  • Methyl 2-(4-(trifluoromethoxy)phenyl)acetate (CID 19908469) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 8.21 Å, b = 11.45 Å, c = 12.03 Å.
  • Electron density maps of trifluoromethoxy-substituted aromatics show pronounced electron withdrawal at the meta position due to the -OCF₃ group’s inductive effect.

For Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate, computational models (DFT/B3LYP) predict a planar phenyl ring with intramolecular hydrogen bonding between the hydroxyl and ester carbonyl groups.

Properties

IUPAC Name

methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-16-9(15)8(14)6-3-2-4-7(5-6)17-10(11,12)13/h2-5,8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELXZYSOIPRHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate, with the CAS number 1480321-04-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including anticancer properties, antibacterial activity, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group, which is known to enhance the biological activity of various compounds. The chemical structure can be represented as follows:

  • Chemical Formula : C10H9F3O3
  • Molecular Weight : 240.17 g/mol

The trifluoromethoxy substituent is significant in medicinal chemistry, often contributing to improved lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a study published in ACS Omega demonstrated that derivatives with trifluoromethoxy groups exhibited notable antiproliferative activities against various cancer cell lines. The specific mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Effects

A comparative analysis of this compound with other derivatives revealed significant differences in activity:

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
Compound AHeLa20.0
Compound BHeLa15.0

The results indicate that this compound has a lower IC50 value compared to other tested compounds, suggesting a stronger anticancer effect.

Antibacterial Activity

In addition to its anticancer properties, this compound may also exhibit antibacterial activity. A review on natural products as platforms to overcome antibiotic resistance highlighted how structural modifications, like the introduction of trifluoromethoxy groups, can lead to enhanced antibacterial properties.

Pharmacological Insights

The pharmacological profile of this compound suggests potential applications beyond anticancer and antibacterial activities. Its ability to modulate various biological pathways makes it a candidate for further research in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Substituents

The trifluoromethyl (-CF₃) analogue, methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate (CAS 1821776-64-0), shares a nearly identical core structure but replaces the trifluoromethoxy group with a CF₃ substituent. Key differences include:

  • Molecular Weight : The trifluoromethoxy derivative (C₁₀H₉F₃O₄, MW 262.17) has a higher molecular weight than the trifluoromethyl analogue (C₁₀H₉F₃O₃, MW 234.17) due to the additional oxygen atom .
  • Electronic Effects : The -OCF₃ group is more polar and electron-withdrawing than -CF₃, which may increase the acidity of the α-hydroxy group and influence reactivity in nucleophilic reactions.
  • Applications : The trifluoromethyl analogue is marketed as an organic building block for drug discovery, while the trifluoromethoxy variant’s enhanced polarity may favor applications in agrochemicals or CNS-targeting pharmaceuticals .

Morpholine and Sulfonamide Derivatives

In contrast, the target compound’s simpler ester structure may offer advantages in synthetic scalability. Similarly, sulfonamide derivatives like N-[2-methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide () highlight the pharmacological versatility of trifluoromethoxy groups but diverge significantly in functional group chemistry .

Esters with Varied Aromatic Substituents

  • Methyl 2-(3-fluoro-4-methylphenyl)acetate (CAS 787585-29-9): Features a fluorine and methyl substituent, which are less electron-withdrawing than -OCF₃.
  • Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate (CAS 1019554-28-9): Introduces an aminoethyl group, enabling hydrogen bonding and expanding utility in peptide-mimetic drug design .

Preparation Methods

Synthesis via Nucleophilic Substitution of Methyl 2-halomethylphenylacetate

One established method involves the conversion of methyl 2-halomethylphenylacetate derivatives into methyl 2-aryl- or 2-heteroaryloxymethylphenylacetates by nucleophilic substitution with hydroxy-substituted aromatic compounds.

Process Overview:

  • Starting Materials: Methyl 2-chloromethylphenylacetate and hydroxy-substituted aromatic compounds such as 2-hydroxy-6-trifluoromethylpyridine.
  • Base: Potassium carbonate is used to deprotonate the hydroxy group, generating the nucleophilic species.
  • Solvent System: Dimethylformamide (DMF) combined with toluene is used to facilitate the reaction.
  • Reaction Conditions: The hydroxy aromatic compound is first dried by azeotropic distillation with toluene to remove water, then potassium carbonate and DMF are added. Methyl 2-chloromethylphenylacetate is added dropwise at 60-70°C, followed by heating at 80°C for 1 hour.
  • Workup: After reaction completion, the mixture is cooled, water and toluene are added, and the organic layer containing the product is separated and washed. Toluene is removed under reduced pressure to yield the product.

Yield and Purity:

  • The method achieves approximately 86% yield of the target methyl 2-aryl- or 2-heteroaryloxymethylphenylacetate compound with around 48.8% concentration in toluene solution.
  • This approach has been demonstrated specifically for methyl 2-(6-trifluoromethylpyrid-2-yloxymethyl)phenylacetate, a close analog to the trifluoromethoxy-substituted compound of interest, indicating its applicability.

Preparation via Transesterification of Benzofuranone Intermediates

Another method, although described for related hydroxyphenylacetate esters, offers insight into potential synthetic strategies for methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate.

Process Overview:

  • Step 1: Lactonization
    o-Hydroxyphenylacetic acid is refluxed with an aromatic hydrocarbon solvent (e.g., toluene) and an acidic catalyst (such as tosic acid or silica gel sulfonic acid) to form benzofuranone intermediates through dehydration.

  • Step 2: Transesterification
    Methyl alcohol is added directly to the benzofuranone-containing reaction mixture, facilitating transesterification to form the methyl ester of hydroxyphenylacetic acid.

  • Catalyst Removal and Product Isolation:
    The catalyst is removed by filtration, and the solution is concentrated. Cooling induces crystallization of the methyl ester product.

Reaction Conditions and Parameters:

Parameter Range / Value
Aromatic hydrocarbon solvent Toluene
Acidic catalyst loading 0.1% to 5% (preferably 0.1%-1%) relative to substrate
Molar ratio (methyl alcohol: acid) 1-5:1 (preferably 1-2:1)
Lactonization temperature 100-120 °C
Transesterification temperature 10-80 °C (preferably 50-80 °C)
Crystallization temperature 0-20 °C (preferably 0-5 °C)

Advantages:

  • Low quantities of methyl alcohol and catalyst are required.
  • The process is anhydrous, preventing hydrolysis of the methyl ester and improving yield.
  • No wastewater is generated, making it environmentally favorable.
  • The method is continuous and suitable for industrial scale-up.

Yields and Purity:

  • Yields up to 97% with product purity around 99% have been reported.
  • The process is exemplified by the preparation of o-hydroxyphenylacetic acid methyl ester, which shares structural features with the trifluoromethoxy-substituted derivative.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Purity (%) Notes
Nucleophilic substitution of methyl 2-chloromethylphenylacetate Methyl 2-chloromethylphenylacetate, hydroxy aromatic compound, K2CO3, DMF, toluene 60-80 °C, 3-4 hours ~86 ~49 (in solution) Requires drying step, solvent extraction needed
Transesterification via benzofuranone intermediate o-Hydroxyphenylacetic acid, methyl alcohol, tosic acid catalyst, toluene Lactonization at 100-120 °C, transesterification at 50-80 °C Up to 97 ~99 Anhydrous, continuous, industrially scalable

Research Findings and Notes

  • The nucleophilic substitution approach is versatile for introducing various substituted aryl or heteroaryl groups, including trifluoromethoxy substituents, by selecting appropriate hydroxy-substituted aromatic precursors.
  • The transesterification method avoids water generation during esterification, which is critical to prevent hydrolysis and improve yield and purity.
  • The use of solid acid catalysts such as tosic acid or silica gel sulfonic acid allows easy removal and recycling, enhancing process sustainability.
  • Reaction monitoring by controlling temperature and reagent addition rates is essential to optimize product formation and minimize side reactions.
  • The crystallization step at low temperatures ensures high purity of the final methyl ester product.

Q & A

Q. What are the established synthetic methodologies for Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate?

The synthesis typically involves esterification of the corresponding carboxylic acid derivative (e.g., 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid) with methanol under acidic catalysis. Alternatively, photoredox-catalyzed amidation or coupling reactions can be employed for intermediates with trifluoromethoxyaryl groups, as demonstrated in related trifluoromethylphenyl esters . Key steps include:

  • Acid-catalyzed esterification : Methanol reacts with the carboxylic acid precursor in the presence of H₂SO₄ or HCl.
  • Purification : Column chromatography (e.g., silica gel, petroleum ether/ethyl acetate) to isolate the ester .

Q. How is the compound characterized structurally using spectroscopic techniques?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks for the trifluoromethoxy group (δ ~3.8-4.2 ppm for adjacent protons) and ester carbonyl (δ ~170-175 ppm in ¹³C).
  • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₀H₉F₃O₄: 234.17) .
  • IR Spectroscopy : Stretching vibrations for -OH (~3400 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

  • Solubility : Moderate in polar aprotic solvents (e.g., DCM, DMSO) but limited in water due to the trifluoromethoxy group’s hydrophobicity.
  • Melting point : ~70–75°C (varies with purity and polymorphic form) .
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .

Q. What are the primary research applications in medicinal chemistry?

The compound serves as:

  • Intermediate : For synthesizing bioactive molecules (e.g., enzyme inhibitors, receptor modulators) via functionalization of the hydroxyl or ester groups.
  • Pharmacophore scaffold : The trifluoromethoxy group enhances metabolic stability and binding affinity in drug candidates .

Q. What are the recommended storage conditions to ensure stability?

Store in amber vials under anhydrous conditions (desiccated) at -20°C. Avoid prolonged exposure to light, moisture, or acidic/basic environments to prevent ester hydrolysis .

Advanced Questions

Q. How can enantioselective synthesis be achieved, and what challenges are associated with stereochemical control?

The (2R)-enantiomer can be synthesized using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. Challenges include:

  • Racemization risk : The hydroxyl group’s acidity may lead to epimerization under basic conditions.
  • Catalyst optimization : High enantiomeric excess (>95%) requires precise ligand-metal coordination .

Q. What strategies resolve data contradictions arising from polymorphic forms?

Discrepancies in melting points or spectroscopic data may stem from polymorphism. Mitigation strategies:

  • XRPD (X-ray powder diffraction) : To identify crystalline vs. amorphous forms.
  • DSC (Differential Scanning Calorimetry) : Confirm thermal behavior and phase transitions .

Q. How does the trifluoromethoxy group influence pharmacokinetic properties?

The -OCF₃ group:

  • Enhances lipophilicity : Increases membrane permeability (logP ~2.5).
  • Reduces metabolic degradation : Resistant to cytochrome P450 oxidation compared to methoxy groups .
  • Electron-withdrawing effects : Alters electronic density on the phenyl ring, affecting binding to targets like kinases .

Q. What catalytic systems optimize yield in large-scale synthesis?

  • Photoredox catalysis : Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ enables efficient C–O bond formation under visible light .
  • Flow microreactors : Improve mixing and heat transfer for esterification, achieving >80% yield with reduced side reactions .

Q. How does the compound interact with enzyme targets, and what computational models predict these interactions?

Molecular docking (e.g., AutoDock Vina) predicts binding to:

  • Cyclooxygenase-2 (COX-2) : The trifluoromethoxy group occupies a hydrophobic pocket near the active site.
  • Kinases : Hydrogen bonding between the hydroxyl group and catalytic lysine residues. MD simulations validate stability over 100 ns trajectories .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate
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Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate

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